3-chloro-N'-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methoxybenzylidene)aniline
- 3-chloro-N-(3-methoxybenzylidene)aniline
- 3-chloro-4-methyl-N-(2-hydroxy-3-methoxybenzylidene)aniline
Uniqueness
What sets 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide apart from similar compounds is its unique benzothiophene core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity compared to other benzylidene derivatives.
Properties
Molecular Formula |
C17H13ClN2O2S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-13-8-4-2-6-11(13)10-19-20-17(21)16-15(18)12-7-3-5-9-14(12)23-16/h2-10H,1H3,(H,20,21)/b19-10+ |
InChI Key |
WWZYALWHFZHXND-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.